![molecular formula C17H20N4O2 B2683484 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797328-39-2](/img/structure/B2683484.png)
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
The compound “2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a pyrimidine ring, and a pyrrolidine ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzamide derivative with a pyrimidine derivative, possibly through a nucleophilic substitution reaction . The pyrrolidine ring could be introduced through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyrimidine ring, and a pyrrolidine ring . These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide, pyrimidine, and pyrrolidine moieties . For example, the pyrimidine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrrolidine ring could enhance the molecule’s solubility in polar solvents .Scientific Research Applications
Pharmacological Properties and Clinical Use
"Metoclopramide" has been studied for its pharmacological properties and clinical applications, particularly in gastro-intestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Additionally, Metoclopramide promotes gastric emptying prior to anesthesia, but its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven. Side effects are noted to be few and transient, though extrapyramidal reactions can occur (Pinder et al., 2012).
Chemical Properties and Biological Activities
Research on "Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes" provides insight into the preparation procedures and properties of free organic compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review identifies areas of potential interest for future investigation (Boča et al., 2011).
Anticorrosive Materials
"Quinoline and its derivatives as corrosion inhibitors" discusses the use of quinoline derivatives, containing polar substituents such as methoxy, in forming highly stable chelating complexes with surface metallic atoms through coordination bonding, showing good effectiveness against metallic corrosion (Verma et al., 2020).
Synthesis of N-heterocycles
The synthesis of N-heterocycles via sulfinimines, involving chiral sulfinamides such as tert-butanesulfinamide, is an important area of research. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in medicinal chemistry (Philip et al., 2020).
Antimicrobial Agents
"Benzofuran: an emerging scaffold for antimicrobial agents" explores benzofuran derivatives as promising structures in the development of new antimicrobial agents. These derivatives, found widely in natural and unnatural compounds, demonstrate a range of biological and pharmacological applications (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
It’s known that derivatives of pyrrolidine and pyrimidine, which are part of the compound’s structure, have been found to interact with a variety of biological targets .
Mode of Action
It’s known that pyrrolidine and pyrimidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrrolidine and pyrimidine derivatives can affect a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic profile of pyrrolidine derivatives can be modified to achieve the best results for drug candidates .
Result of Action
It’s known that pyrrolidine and pyrimidine derivatives can have a wide range of biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-14-7-3-2-6-13(14)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYIGQRAOSWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide |
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